Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is pentanoic acid , modified by an ethyl ester group at the terminal carboxylate. The sulfur-containing thioether moiety at the fifth carbon of the pentanoate chain introduces a 2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propyl substituent.
The full IUPAC name is ethyl 5-{[2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl]sulfanyl}pentanoate , reflecting:
- Ethyl ester : ethyl designation for the –OCOO– group.
- Pentanoate backbone : A five-carbon chain with a sulfanyl (–S–) substituent at position 5.
- Propylthio substituent : A three-carbon chain bearing a 2,4-dichlorophenyl group (position 2), a hydroxyl group (position 2), and an imidazol-1-yl group (position 3).
The molecular formula C₁₉H₂₄Cl₂N₂O₃S (molecular weight: 430.97 g/mol) confirms the presence of 19 carbon atoms, 24 hydrogens, two chlorines, two nitrogens, three oxygens, and one sulfur. Key identifiers include the CAS registry number 178979-52-7 and the DSSTox Substance ID DTXSID301007307 , which facilitate unambiguous cataloging in chemical databases.
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by steric and electronic interactions between its heterocyclic, aromatic, and polar substituents:
- Imidazole ring : A planar, aromatic five-membered ring with delocalized π-electrons, contributing to rigidity. The 1H-imidazol-1-yl group adopts a para-orientation relative to the propylthio linker.
- 2,4-Dichlorophenyl group : A chlorinated benzene ring with ortho and para substituents, introducing steric bulk and electronic withdrawal effects.
- Thioether linkage : The –S– bond permits rotational freedom, enabling conformational flexibility between the pentanoate and propylthio segments.
Computational models (e.g., PubChem’s 3D conformer data) suggest two dominant conformers:
- Conformer A : The imidazole ring aligns coplanar with the dichlorophenyl group, stabilized by π-π stacking.
- Conformer B : The hydroxyl group forms an intramolecular hydrogen bond with the thioether sulfur, bending the propylthio chain into a gauche configuration.
The hydroxyl group at position 2 of the propyl chain further influences conformation by participating in hydrogen bonding, potentially stabilizing folded structures in polar solvents.
Crystallographic Data and X-ray Diffraction Studies
Experimental crystallographic data for this compound remain unreported in public databases. However, analogous imidazole-thioether derivatives provide insights into likely packing motifs and unit cell parameters. For example:
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone (PubChem CID 32232) crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 10.89 Å, showcasing halogen-bonding interactions between chlorine atoms and neighboring molecules.
- 2-(1H-Imidazol-1-yl)ethyl methacrylate (PubChem CID 3017303) exhibits layered packing driven by C–H···O hydrogen bonds between ester carbonyls and imidazole protons.
For the target compound, computational predictions (e.g., density functional theory) indicate a triclinic crystal system with intermolecular hydrogen bonds between hydroxyl groups and ester oxygens, alongside Cl···Cl halogen bonds.
Comparative Analysis with Related Imidazole-Thioether Derivatives
The structural uniqueness of this compound becomes apparent when compared to related derivatives:
Notably, the target compound’s hydroxyl group and thioether linkage distinguish it from simpler imidazole-ketone derivatives, enabling unique solubility profiles (e.g., enhanced polarity) and reactivity (e.g., susceptibility to oxidation at the sulfur center).
Properties
CAS No. |
87049-55-6 |
|---|---|
Molecular Formula |
C19H24Cl2N2O3S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoate |
InChI |
InChI=1S/C19H24Cl2N2O3S/c1-2-26-18(24)5-3-4-10-27-13-19(25,12-23-9-8-22-14-23)16-7-6-15(20)11-17(16)21/h6-9,11,14,25H,2-5,10,12-13H2,1H3 |
InChI Key |
ZXSICTIEZNPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Dichlorophenyl Intermediate
The 2,4-dichlorophenyl group is commonly introduced via chlorination reactions of phenyl derivatives or by using commercially available 2,4-dichlorophenyl precursors.
- Chlorination can be achieved using reagents such as phosphorus pentachloride or antimony pentachloride under controlled temperature and pressure conditions to ensure selective dichlorination at the 2 and 4 positions of the phenyl ring.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | Phosphorus pentachloride, 185-210°C, autoclave | 70-80 | High selectivity for 2,4-dichlorophenyl |
Formation of the Propylthio Side Chain
The propylthio group is introduced via nucleophilic substitution reactions, typically involving:
- Reaction of a suitable halogenated pentanoate ester (e.g., ethyl 5-bromopentanoate) with a thiol or thiolate nucleophile,
- The thiol group is often introduced as a protected or activated species to facilitate substitution.
In some cases, the thiol precursor is reacted with the dichlorophenyl intermediate to form the thioether linkage.
Introduction of the Imidazole Moiety and Hydroxyl Group
The imidazole ring is introduced through nucleophilic substitution or addition reactions on the propylthio side chain:
- The 3-position of the propyl chain is functionalized with an imidazol-1-yl group by reacting with imidazole under basic conditions,
- The 2-position is hydroxylated, often via epoxide ring opening or direct hydroxylation of an alkene intermediate.
This step requires careful control of reaction conditions to avoid side reactions and maintain stereochemistry.
Esterification to Form Ethyl Pentanoate
The final step involves esterification of the pentanoic acid derivative to the ethyl ester:
- Typically performed using ethanol in the presence of acid catalysts such as sulfuric acid or via Fischer esterification,
- Alternatively, ethyl pentanoate can be used as a starting material, and the functional groups are introduced subsequently.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Chlorination | Phosphorus pentachloride, 185-210°C | 2,4-Dichlorophenyl intermediate |
| 2 | Nucleophilic substitution | Ethyl 5-bromopentanoate + thiol/thiolate | Ethyl 5-(propylthio)pentanoate |
| 3 | Nucleophilic substitution | Imidazole, base (e.g., NaH or K2CO3) | Ethyl 5-(2-(imidazol-1-yl)propylthio)pentanoate |
| 4 | Hydroxylation | Epoxide opening or hydroxylation reagents | Ethyl 5-(2-(2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate |
Research Findings and Optimization
- Reaction Yields: The overall yield depends on the efficiency of each step, with chlorination and nucleophilic substitution steps typically yielding 70-90% under optimized conditions.
- Purity and Selectivity: Use of controlled temperature and inert atmosphere (nitrogen) is critical to prevent side reactions, especially during chlorination and hydroxylation steps.
- Catalysts and Solvents: Common solvents include dimethylformamide (DMF), methanol, and acetonitrile. Catalysts such as potassium carbonate or sodium hydride facilitate nucleophilic substitutions.
- Safety and Environmental Considerations: Chlorination reactions require careful handling due to corrosive reagents and toxic byproducts. Proper waste management and neutralization steps are essential.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Chlorination of phenyl ring | Phosphorus pentachloride, 185-210°C, autoclave | 70-80 | Selective 2,4-dichlorination |
| Formation of propylthio chain | Ethyl 5-bromopentanoate + thiol, base, DMF | 75-85 | Nucleophilic substitution |
| Imidazole substitution | Imidazole, base (NaH, K2CO3), DMF | 80-90 | Introduction of imidazol-1-yl group |
| Hydroxylation | Epoxide opening or hydroxylation reagents | 70-85 | Hydroxy group installation |
| Esterification (if needed) | Ethanol, acid catalyst (H2SO4) or direct use of ester | 85-95 | Formation of ethyl pentanoate ester |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted imidazole or dichlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate has shown potential as a pharmacological agent due to its structural similarities to known antifungal compounds such as clotrimazole and miconazole. The imidazole ring allows for interaction with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the imidazole moiety is particularly relevant for antifungal activity, as it can disrupt fungal cell membrane integrity.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. The hydroxyl group within its structure could modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by excessive inflammation.
Biochemical Studies
The interaction of this compound with biological systems has been explored in various studies:
- Enzyme Inhibition : The compound's ability to coordinate with metal ions in enzyme active sites suggests potential as an enzyme inhibitor.
- Receptor Modulation : Its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.
Toxicological Profile
While promising in terms of biological activity, safety assessments are crucial. Data indicate that the compound may be toxic to aquatic life and could cause allergic skin reactions, necessitating careful handling and usage in research settings.
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of fungal growth in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in cell culture models. |
| Study C | Enzyme Interaction | Identified as a potential inhibitor of specific enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism of action of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Dichlorophenyl-Imidazole Cores
Key Findings :
- Butyrate analog (shorter chain) may exhibit reduced lipophilicity compared to the pentanoate derivative, affecting membrane permeability .
- I-6501 demonstrates that replacing the dichlorophenyl-imidazole core with a benzoate-isoxazole system retains antimicrobial activity, highlighting the versatility of sulfur-containing esters .
Impact of Substituent Linkages
- Thioether vs. Ether : Thioether linkages (as in the target compound) generally increase resistance to oxidative degradation compared to ethers (e.g., imazalil) but may introduce higher toxicity profiles .
Biological Activity
Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate, known by its CAS number 87049-55-6, is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 431.376 g/mol
- Density : 1.28 g/cm³
- Boiling Point : 613.8°C
- Flash Point : 325°C
- Vapor Pressure : mmHg at 25°C
Chemical Structure
The compound features a complex structure that includes a dichlorophenyl group and an imidazole moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The imidazole ring could contribute to anti-inflammatory activities by modulating inflammatory pathways.
- Antioxidant Properties : The presence of hydroxyl groups may enhance antioxidant capacity, protecting cells from oxidative stress.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
- Table 1: Antimicrobial Activity Results
Bacteria Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Study on Anti-inflammatory Effects :
- In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic role in inflammatory diseases.
- Table 2: Cytokine Levels Before and After Treatment
Cytokine Baseline Level (pg/mL) Post-treatment Level (pg/mL) TNF-alpha 300 150 IL-6 250 100 -
Study on Antioxidant Activity :
- The compound was tested for its ability to scavenge free radicals using the DPPH assay. It showed a dose-dependent response with significant radical scavenging activity at higher concentrations.
- Table 3: Antioxidant Activity Results
Concentration (µg/mL) % Radical Scavenging 10 20 50 50 100 80
Toxicological Profile
While this compound shows promising biological activities, it is essential to consider its safety profile. Data from the European Chemicals Agency (ECHA) indicate that the compound may be toxic to aquatic life with long-lasting effects and could cause allergic skin reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
